![molecular formula C5H9N3O2S2 B13208098 N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B13208098.png)
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide is a heterocyclic compound containing a thiazole ring, an aminomethyl group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a primary amine, and the thiazole compound react under acidic conditions.
Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the aminomethyl-thiazole intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds also possess heterocyclic rings and exhibit antimicrobial properties.
Thiadiazine derivatives: These compounds share structural similarities and are used in medicinal chemistry for their biological activities.
Uniqueness
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C5H9N3O2S2 |
|---|---|
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S2/c1-12(9,10)8-5-7-4(2-6)3-11-5/h3H,2,6H2,1H3,(H,7,8) |
Clave InChI |
YGZUGTOBNCTHFY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=NC(=CS1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)
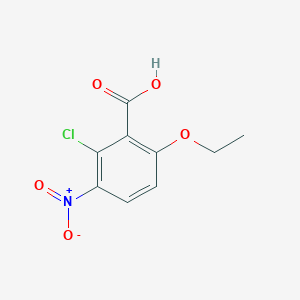
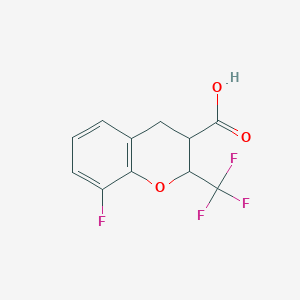
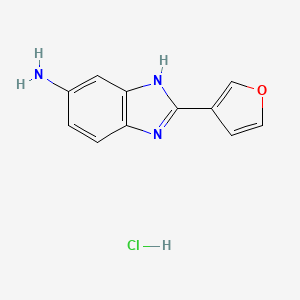

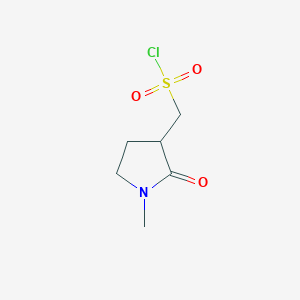

![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13208070.png)
amine](/img/structure/B13208076.png)
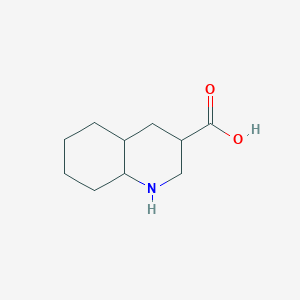
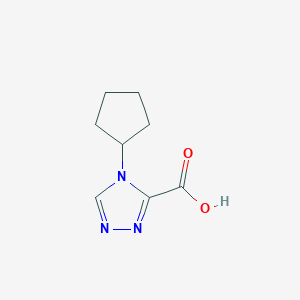
![2-Chloro-N-[(4-formylphenyl)methyl]acetamide](/img/structure/B13208086.png)
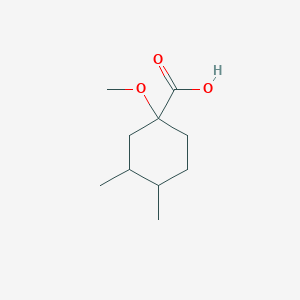
amine](/img/structure/B13208111.png)
